molecular formula C8H13F2O3P B14290347 Diethyl (1,1-difluorobuta-2,3-dien-1-yl)phosphonate CAS No. 118438-98-5

Diethyl (1,1-difluorobuta-2,3-dien-1-yl)phosphonate

Cat. No.: B14290347
CAS No.: 118438-98-5
M. Wt: 226.16 g/mol
InChI Key: GXBHQTBXMMOUHU-UHFFFAOYSA-N
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Description

Diethyl (1,1-difluorobuta-2,3-dien-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a difluorobutadiene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (1,1-difluorobuta-2,3-dien-1-yl)phosphonate typically involves the reaction of diethyl phosphite with a suitable difluorobutadiene precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction mixture is usually stirred at low temperatures to ensure the stability of the intermediate compounds and to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products. Additionally, purification techniques like distillation or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl (1,1-difluorobuta-2,3-dien-1-yl)phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonate oxides.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.

    Substitution: The difluorobutadiene moiety can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while reduction can produce phosphine derivatives. Substitution reactions can result in various substituted phosphonates.

Scientific Research Applications

Diethyl (1,1-difluorobuta-2,3-dien-1-yl)phosphonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving phosphorus-containing compounds.

    Industry: It can be used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl (1,1-difluorobuta-2,3-dien-1-yl)phosphonate involves its interaction with molecular targets, such as enzymes or receptors, through the formation of covalent bonds. The difluorobutadiene moiety can participate in electrophilic or nucleophilic reactions, while the phosphonate group can form stable complexes with metal ions or other biological molecules. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Diethyl (1,3-dithian-2-yl)phosphonate: This compound has a similar phosphonate group but differs in the structure of the attached moiety.

    Diethyl (1,1-difluoro-3-hydroxypropyl)phosphonate: Another related compound with a different functional group attached to the phosphonate.

Uniqueness

Diethyl (1,1-difluorobuta-2,3-dien-1-yl)phosphonate is unique due to the presence of the difluorobutadiene moiety, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable complexes with biological molecules makes it a valuable compound for research and industrial applications.

Properties

CAS No.

118438-98-5

Molecular Formula

C8H13F2O3P

Molecular Weight

226.16 g/mol

InChI

InChI=1S/C8H13F2O3P/c1-4-7-8(9,10)14(11,12-5-2)13-6-3/h7H,1,5-6H2,2-3H3

InChI Key

GXBHQTBXMMOUHU-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C=C=C)(F)F)OCC

Origin of Product

United States

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